molecular formula C8H10N2O2 B182313 1-(2-Nitrophenyl)ethanamine CAS No. 100311-54-4

1-(2-Nitrophenyl)ethanamine

Cat. No.: B182313
CAS No.: 100311-54-4
M. Wt: 166.18 g/mol
InChI Key: UWYAACMYPJUURZ-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications.

Scientific Research Applications

1-(2-Nitrophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for “1-(2-Nitrophenyl)ethanamine” is not available, general precautions should be taken while handling this compound. This includes ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of phenylethylamine, followed by reduction of the nitro group to an amine. Another method includes the reaction of 2-nitrophenylacetonitrile with reducing agents to yield the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrophenylacetonitrile under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products:

    Reduction: 2-Amino-1-phenylethanamine.

    Oxidation: 2-Nitroso-1-phenylethanamine.

    Substitution: Various substituted phenylethanamines depending on the reagents used.

Comparison with Similar Compounds

    2-Nitrophenethylamine: Similar structure but differs in the position of the nitro group.

    2-Nitrobenzylamine: Contains a benzyl group instead of an ethyl group.

    2-Nitroaniline: Lacks the ethylamine side chain.

Uniqueness: 1-(2-Nitrophenyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAACMYPJUURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 1-(2-Nitrophenyl)ethanamine into peptoid sequences impact their secondary structure?

A1: Research indicates that the inclusion of this compound, often abbreviated as Ns2ne, can significantly alter the secondary structure of peptoid nonamers []. For instance, incorporating Ns2ne into a peptoid sequence composed of alternating N-(S)-1-phenylethylglycine (Nspe) units disrupts the typical threaded loop conformation observed in (Nspe)9 and promotes helix formation instead []. This suggests that the nitroaromatic moiety of Ns2ne may engage in specific interactions that influence peptoid folding. Furthermore, placing a single Ns2ne unit at the N-terminus of (Nspe)9 destabilizes the threaded loop structure, while incorporating N-(S)-1-(4-Nitrophenyl)ethylglycine (Nsnp, a para-nitro isomer) at the same position stabilizes it []. These findings highlight the sensitivity of peptoid conformation to the position and isomerism of nitroaromatic side chains.

Q2: What is the mechanism by which this compound affects peptoid structure?

A2: The study suggests that nitroaromatic side chains, including those of Ns2ne and Nsnp, can influence peptoid folding by modulating the strength of intramolecular hydrogen bonds crucial for maintaining the threaded loop structure []. The electron-withdrawing nature and steric bulk of the nitroaromatic group likely contribute to this effect. Specifically, the study proposes that steric interactions exerted by the Ns2ne side chain play a significant role in disrupting the threaded loop conformation [].

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